molecular formula C8H8FNO B15252232 1-(3-Fluoropyridin-2-yl)propan-2-one

1-(3-Fluoropyridin-2-yl)propan-2-one

Cat. No.: B15252232
M. Wt: 153.15 g/mol
InChI Key: HNYHQQLVHRWRDR-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C8H8FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom.

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-2-one involves its interaction with molecular targets through its fluorine atom and ketone group. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the ketone group can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Fluoropyridin-2-yl)propan-2-one can be compared with other fluorinated pyridine derivatives, such as:

  • 1-(2-Fluoropyridin-3-yl)propan-2-one
  • 1-(4-Fluoropyridin-2-yl)propan-2-one
  • 1-(3-Chloropyridin-2-yl)propan-2-one

These compounds share similar structures but differ in the position of the fluorine or other substituents on the pyridine ring. The unique position of the fluorine atom in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)propan-2-one

InChI

InChI=1S/C8H8FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3

InChI Key

HNYHQQLVHRWRDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=N1)F

Origin of Product

United States

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